molecular formula C9H17ClN2O3S B2512534 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one CAS No. 882747-92-4

3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one

Cat. No.: B2512534
CAS No.: 882747-92-4
M. Wt: 268.76
InChI Key: REPRMGJIOQDJSL-UHFFFAOYSA-N
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Description

3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is a chemical compound with the molecular formula C9H17ClN2O3S. It is known for its unique structure, which includes a piperazine ring substituted with an ethanesulfonyl group and a chloropropanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(4-piperazinyl)propan-1-one with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O3S/c1-2-16(14,15)12-7-5-11(6-8-12)9(13)3-4-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPRMGJIOQDJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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